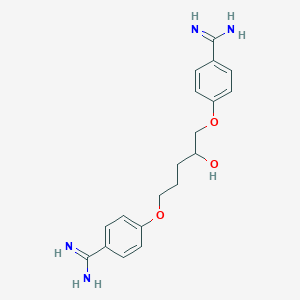

1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bis-phenoxy compounds involves various strategies, including the condensation of aromatic compounds with aliphatic linkers. For instance, the synthesis of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes involves the formation of a complicated network of intermolecular interactions, which could be relevant for the synthesis of "1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride" . Another related synthesis is the preparation of a diimide dicarboxylic acid used to create poly(amide-imide)s, which could provide insights into the synthesis of polymeric forms of bis-amidinophenoxy compounds .

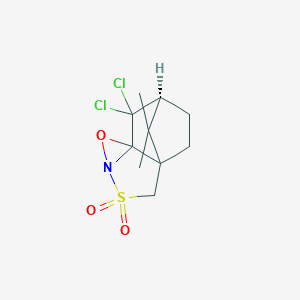

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and NMR. For example, the structure of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one was determined by X-ray crystallography, revealing an extremely short bridging carbon-carbon bond . These structural analyses are crucial for understanding the properties of the compounds and could be applied to the analysis of "1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride."

Chemical Reactions Analysis

The chemical reactivity of bis-phenoxy compounds is influenced by the substituents on the aromatic rings and the nature of the aliphatic linker. The oxidative polymerization of 1,5-bis(phenoxy)pentanes, for example, leads to the formation of polymers with various structural units, which is a reaction that could potentially be applied to the compound of interest . Additionally, the synthesis of amines from 1,5-bis-(3,4-methylendioxyphenyl)-n.pentan-3-one demonstrates the potential for functionalization of the bis-phenoxy scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-phenoxy compounds are diverse and depend on the specific substituents and the polymer backbone. Poly(amide-imide)s based on bis-phenoxy compounds exhibit excellent solubility, form tough and flexible films, and have high thermal stability, which could be indicative of the properties of related bis-amidinophenoxy compounds . The solubility and film-forming ability are particularly important for applications in coatings and advanced materials.

Wissenschaftliche Forschungsanwendungen

Electrochemical DNA Biosensors :

- Pentamidine and its analogues have been studied for their interaction with double-stranded DNA using electrochemical DNA-based biosensors. These studies are crucial in evaluating the efficacy of these compounds as chemotherapeutics (Szpakowska et al., 2006).

Treatment of Experimental Pneumocystis Carinii Pneumonia :

- A series of analogues of pentamidine were synthesized and screened for their efficacy against a rat model of Pneumocystis carinii pneumonia (PCP). This study highlighted the potential of these compounds in treating PCP (Tidwell et al., 1990).

Antibacterial and Antifungal Activities :

- Pentamidine analogs have been evaluated for their in vitro activities against bacterial and fungal strains. The study emphasized the potential of these compounds in developing antimicrobials (Maciejewska et al., 2014).

Solid State Structural Analysis :

- The solid-state structures of pentamidine analogs have been analyzed using X-ray diffraction and NMR spectroscopy. This research aids in understanding the physical and chemical properties of these compounds (Żabiński et al., 2010).

Investigation of Antimicrobial Activity :

- The antimicrobial activities of bisbenzimidazole-derived chelating agents, including pentamidine analogs, have been investigated. These studies are significant in the development of new antimicrobial agents (Agh-Atabay et al., 2003).

Bioremediation Potential :

- Research on the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system has implications for environmental clean-up and the management of industrial pollutants (Chhaya & Gupte, 2013).

Zukünftige Richtungen

Current research is exploring the potential applications of this compound in various fields of research and industry. The experimental and modeling results are consistent with DNA minor-groove binding . This suggests potential future directions in the study of DNA-binding drugs and their applications in treating various diseases.

Eigenschaften

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIRIZROMSNPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)